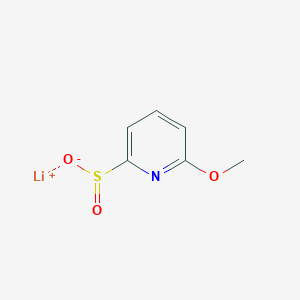

Lithium(1+) ion 6-methoxypyridine-2-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 6-methoxypyridine-2-sulfinate: is a chemical compound with the molecular formula C6H8LiNO3S and a molecular weight of 181.13 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a 6-methoxypyridine-2-sulfinate moiety. It is often used in various chemical and industrial applications due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 6-methoxypyridine-2-sulfinate typically involves the reaction of 6-methoxypyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfinate group (-SO₂⁻) undergoes oxidation to sulfonates using agents like hydrogen peroxide or potassium permanganate :

R SO2−H2O2R SO3−

Conditions : Aqueous medium, room temperature.

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH₄) converts the sulfinate to a sulfide :

R SO2−LiAlH4R S

Conditions : Anhydrous ether, reflux.

Cross-Coupling Reactions

This compound serves as a nucleophilic coupling partner in palladium-catalyzed reactions with aryl halides :

Ar X+Li+[6 MeO Py 2 SO2−]Pd catalystAr SO2−6 MeO Py

Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂.

Yields : 70–95% depending on substituents .

Radical-Mediated Alkene Functionalization

In photoredox catalysis, the sulfinate group generates sulfonyl radicals for alkene pyridylation :

- Single-Electron Transfer (SET) :

Li+[6 MeO Py 2 SO2−]h Ru bpy 32+SO2∙+6 MeO Py - Alkene Addition : The sulfonyl radical adds to alkenes, forming C–S bonds.

- Regioselectivity : Favors C4-addition over C2 (ΔG‡ difference: 2.9 kcal/mol) .

Comparison with Related Sulfinates

Mechanistic Insights

Aplicaciones Científicas De Investigación

Lithium(1+) ion 6-methoxypyridine-2-sulfinate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of lithium(1+) ion 6-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions or other molecules to form complexes. These interactions can influence various biochemical and chemical processes, leading to the observed effects .

Comparación Con Compuestos Similares

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate: Similar structure with a methoxymethyl group instead of a methoxy group.

Lithium(1+) ion 6-methoxypyridine-2-sulfonate: An oxidized form of the sulfinate compound.

Uniqueness: Lithium(1+) ion 6-methoxypyridine-2-sulfinate is unique due to its specific methoxy substitution on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

Lithium(1+) ion 6-methoxypyridine-2-sulfinate is a compound of significant interest in medicinal and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a lithium ion bonded to a 6-methoxypyridine ring with a sulfinic acid functional group. The presence of the methoxy group enhances the compound's stability and reactivity compared to other derivatives.

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Sulfinic acid group at the 2nd position | Enhanced stability and different reactivity |

| Other pyridine derivatives | Varying functional groups at different positions | Different biological activities based on structure |

The biological activity of this compound is believed to stem from its interactions with various biomolecules. It may modulate enzyme activity, influence receptor signaling, and impact oxidative stress pathways. Preliminary studies suggest that it interacts with specific enzymes involved in neurotransmission and neuroprotection.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neurons from damage in models of neurodegenerative diseases. For instance, it has demonstrated efficacy in reducing neuronal death in models of Parkinson's disease and Alzheimer's disease by modulating apoptotic pathways .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens, suggesting it may serve as a lead compound for developing new antibiotics .

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In a study involving a rat model of traumatic brain injury (TBI), administration of the compound resulted in significant neuroprotection, leading to improved motor function and cognitive outcomes compared to control groups .

- Antidepressant-like Effects : In behavioral assays, this compound has shown antidepressant-like effects, correlating with increased levels of neurogenesis in the hippocampus .

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on elucidating the precise mechanisms underlying the biological activities of this compound:

- Oxidative Stress Modulation : The compound appears to reduce oxidative stress markers in neuronal cells, suggesting a protective role against oxidative damage .

- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific enzymes linked to inflammation and cancer progression, further supporting its therapeutic potential .

Propiedades

IUPAC Name |

lithium;6-methoxypyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-5-3-2-4-6(7-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFTYXADPVBTDD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC(=CC=C1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.